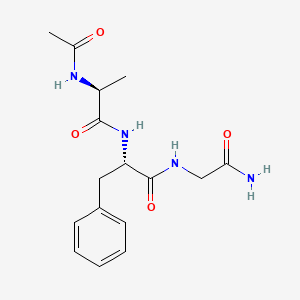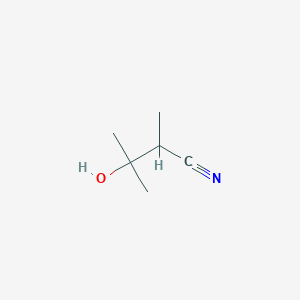
3-Hydroxy-2,3-dimethylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is known for its optically active properties and can be produced using specific enzymes like hydroxynitrile lyase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylbutanenitrile can be synthesized through various methods. One common approach involves the use of hydroxynitrile lyase from Manihot esculenta, which catalyzes the formation of the cyanohydrin from the corresponding aldehyde . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of biocatalysts in industrial settings allows for efficient and environmentally friendly production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-oxo-2,3-dimethylbutanenitrile.
Reduction: Formation of 3-amino-2,3-dimethylbutanenitrile.
Substitution: Formation of 3-chloro-2,3-dimethylbutanenitrile.
Applications De Recherche Scientifique
3-Hydroxy-2,3-dimethylbutanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its role in enzyme-catalyzed reactions and its potential as a biocatalyst.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,3-dimethylbutanenitrile involves its interaction with specific enzymes and molecular targets. For example, the hydroxynitrile lyase enzyme catalyzes the formation of this compound by facilitating the addition of a nitrile group to an aldehyde. This enzymatic process is crucial for the compound’s synthesis and its subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,3-dimethylbutanenitrile: Similar structure but differs in the position of the hydroxyl group.
3,3-Dimethylbutanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions
Uniqueness
3-Hydroxy-2,3-dimethylbutanenitrile is unique due to its dual functional groups (hydroxyl and nitrile) on the same carbon atom, which allows it to participate in a wide range of chemical reactions. Its optically active nature also makes it valuable in stereoselective synthesis and enzymatic studies .
Propriétés
Numéro CAS |
51776-02-4 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
3-hydroxy-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO/c1-5(4-7)6(2,3)8/h5,8H,1-3H3 |
Clé InChI |
YFNUXIVSKMYDEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



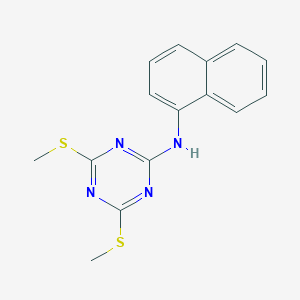
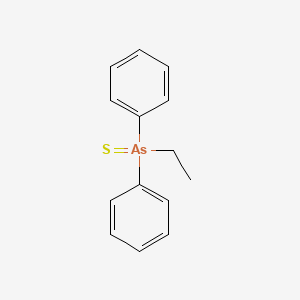
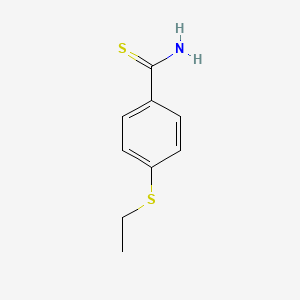
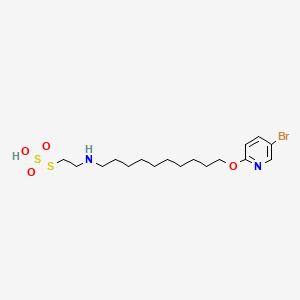

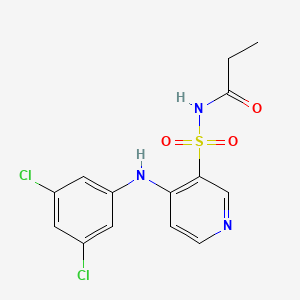
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
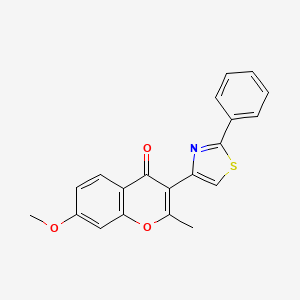
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
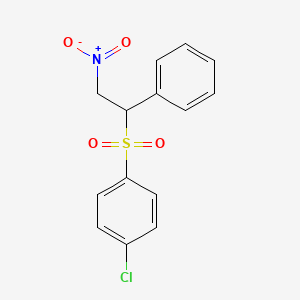
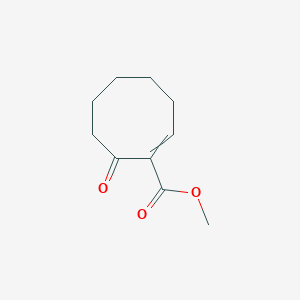
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
